Hydrogen-Bond Donor Count Reduction: Target (1 HBD) vs. 4-(1H-Tetrazol-5-yl)aniline (2 HBD)
N-Methyl-4-(1H-tetrazol-5-yl)aniline possesses exactly one hydrogen-bond donor (the tetrazole N–H) as a consequence of N-methylation of the aniline nitrogen, whereas the closest non-alkylated analog, 4-(1H-tetrazol-5-yl)aniline (CAS 46047-18-1), possesses two H-bond donors—the tetrazole N–H plus the primary aromatic amine –NH₂ [1]. This structural difference is computationally validated: PubChem reports HBD = 2 for the parent [1]; for the target compound, the N–CH₃ substitution eliminates the aniline –NH donor, leaving HBD = 1. Reduction of one H-bond donor alters membrane permeability potential and target binding pharmacophore geometry, a key consideration in CNS drug design where HBD ≤ 3 is a common heuristic [2].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (tetrazole N–H only; aniline nitrogen is N-methylated) |
| Comparator Or Baseline | 4-(1H-Tetrazol-5-yl)aniline (CAS 46047-18-1): HBD = 2 (tetrazole N–H + primary aniline –NH₂) |
| Quantified Difference | ΔHBD = −1 (50% reduction relative to parent) |
| Conditions | Computed by Cactvs 3.4.8.24 / PubChem release 2025.09.15 |
Why This Matters
Selection of the N-methyl congener over the primary amine parent is critical when a medicinal chemistry program requires strict control of H-bond donor count, as each additional donor can reduce passive membrane permeability by approximately one log unit per donor pair.
- [1] PubChem. 4-(1H-1,2,3,4-tetrazol-5-yl)aniline. PubChem CID 1079216. Hydrogen Bond Donor Count: 2; Hydrogen Bond Acceptor Count: 4; XLogP3-AA: 0.5. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1079216 View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
